molecular formula C16H21NO3 B2392331 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 2097883-50-4

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2392331
CAS No.: 2097883-50-4
M. Wt: 275.348
InChI Key: ICKBEUMXOZGYHK-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained attention in the scientific community due to its potential use in treating various diseases, including cancer, hypertension, and inflammation.

Scientific Research Applications

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, undergoes chemoselective monoacetylation employing Novozym 435 as the catalyst. This process highlights the importance of selecting appropriate acyl donors, agitation speed, solvent, catalyst loading, mole ratio, and temperature to optimize the reaction, with vinyl acetate identified as the best acyl donor for irreversible reactions and leading to a kinetically controlled synthesis. This study emphasizes the role of enzyme-catalyzed reactions in the selective and efficient synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).

Muscarinic Agonist Activity

Substituted N-(silatran-1-ylmethyl)acetamides were prepared and evaluated for their muscarinic agonist activity, demonstrating the potential of these compounds to mimic acetylcholine's effect by binding directly to cholinoreceptors of ileal smooth muscle. This research contributes to the development of novel muscarinic receptor agonists, which could have implications for treating various disorders related to neurotransmitter dysfunction (Pukhalskaya et al., 2010).

Optical Properties and OH− Indicators

The study on orcinolic derivatives B1 and B2 reveals their structural crystallization, hydrogen bonding interactions, and DFT calculations indicating their potential as OH− indicators due to the absorption band shifts upon OH− ion addition. This work contributes to the field of chemical sensors, particularly for detecting and quantifying hydroxide ions in various environments (Wannalerse et al., 2022).

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-13-7-3-4-8-14(13)20-11-15(18)17-12-16(19)9-5-2-6-10-16/h3-5,7-9,19H,2,6,10-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKBEUMXOZGYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCCC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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